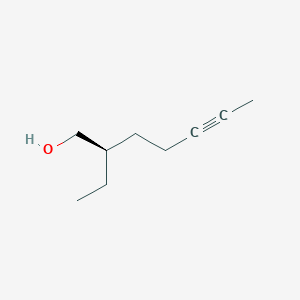
(2R)-2-ethylhept-5-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-ethylhept-5-yn-1-ol: is an organic compound with a unique structure characterized by an ethyl group attached to the second carbon of a hept-5-yn-1-ol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethylhept-5-yn-1-ol typically involves the following steps:
Alkyne Addition: The initial step involves the addition of an ethyl group to a hept-5-yne precursor. This can be achieved through various methods, including the use of organometallic reagents such as ethylmagnesium bromide.
Hydroboration-Oxidation: The alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the first carbon. This step involves the use of borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-ethylhept-5-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-ethylhept-5-yn-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving chiral alcohols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, flavors, and fragrances due to its unique structural properties.
Wirkmechanismus
The mechanism by which (2R)-2-ethylhept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral center at the second carbon allows for selective binding to chiral receptors, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-ethylhept-5-yn-1-ol: The enantiomer of (2R)-2-ethylhept-5-yn-1-ol with opposite stereochemistry.
Hept-5-yn-1-ol: The parent compound without the ethyl group.
2-ethylhex-5-yn-1-ol: A structural isomer with a different carbon chain length.
Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its enantiomer and structural isomers.
Eigenschaften
CAS-Nummer |
874771-08-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2R)-2-ethylhept-5-yn-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h9-10H,4,6-8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
ZPHMMEXHMVKNMD-SECBINFHSA-N |
Isomerische SMILES |
CC[C@H](CCC#CC)CO |
Kanonische SMILES |
CCC(CCC#CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
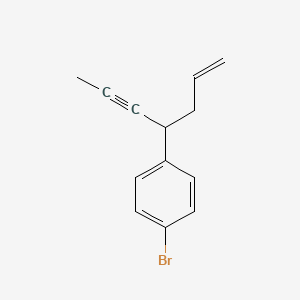
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
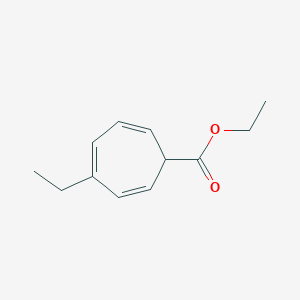
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)

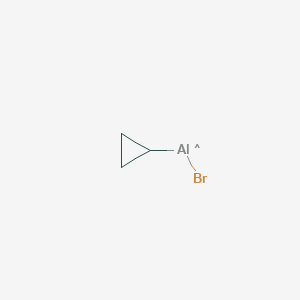

![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
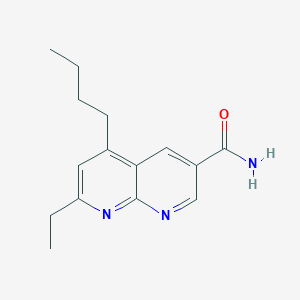
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
